

Advanced Characterization of Nitro-Indane Derivatives: Mass Spectrometry Fragmentation & Isomer Differentiation

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Compound of Interest

Compound Name:	4-Hydroxy-5-methyl-7-nitro-2,3-dihydro-1H-indene
CAS No.:	575504-26-6
Cat. No.:	B3042336

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Executive Summary

Nitro-indane derivatives (e.g., 5-nitroindane, 4-nitroindane) serve as critical scaffolds in the synthesis of pharmaceutical intermediates, energetic materials, and designer drugs. Their structural elucidation is often complicated by the presence of positional isomers that exhibit identical molecular weights and similar retention times.

This guide provides a technical comparison of mass spectrometry (MS) fragmentation patterns for nitro-indane derivatives. It synthesizes data from Electron Ionization (EI) and Electrospray Ionization (ESI) to offer a robust framework for structural confirmation.

Part 1: Methodology Comparison (EI vs. ESI)

The choice of ionization technique fundamentally alters the observed fragmentation landscape.

Table 1: Comparative Utility of MS Platforms for Nitro-Indanes

Feature	GC-MS (Electron Ionization - EI)	LC-MS/MS (Electrospray - ESI)
Energy Regime	Hard Ionization (70 eV)	Soft Ionization (Thermal/Voltage)
Dominant Species	Radical Cation	Protonated or Deprotonated
Key Fragmentation	Extensive in-source fragmentation.[1]	Controlled CID (Collision Induced Dissociation).
Nitro Specifics	Rapid loss of and .	Formation of is highly sensitive (Negative Mode).
Isomer Resolution	High (via Chromatographic separation).	Moderate (Requires for spectral distinction).
Best For	Library matching, volatile impurities.[1]	Metabolite ID, thermally labile derivatives.

Expert Insight: The Ionization Paradox

While GC-MS provides fingerprint spectra, nitro-indanes are often thermally labile. In-source degradation can mimic fragmentation, leading to false identification of the parent ion. Protocol Recommendation: For quantitative analysis of trace nitro-indanes, utilize ESI(-) (Negative Mode) LC-MS/MS. The high electron affinity of the nitro group allows for sub-nanogram detection limits with minimal background noise.

Part 2: Fragmentation Mechanisms & Pathways[2]

Understanding the causality of bond cleavage is essential for interpreting spectra of unknown derivatives.[2]

Primary Pathway: Radical Loss of Nitro Group (EI & ESI+)

The most characteristic feature of nitro-aromatic fragmentation is the cleavage of the
bond.

- Mechanism: Homolytic cleavage of the
bond.
- Observation: A distinct loss of 46 Da (
).
- Result: Formation of the indanyl cation (
), often appearing at m/z 117 (for unsubstituted nitroindane).

Secondary Pathway: Nitro-Nitrite Rearrangement

This pathway is diagnostic for nitro-aromatics and distinguishes them from other oxidized species.

- Mechanism: The oxygen of the nitro group attacks the ipso carbon, rearranging the structure from
to
(nitrite ester).
- Observation: Loss of 30 Da (
).
- Result: Formation of an aryloxy radical cation
. This is followed often by the loss of CO (28 Da), confirming the presence of the oxygen attached to the ring.

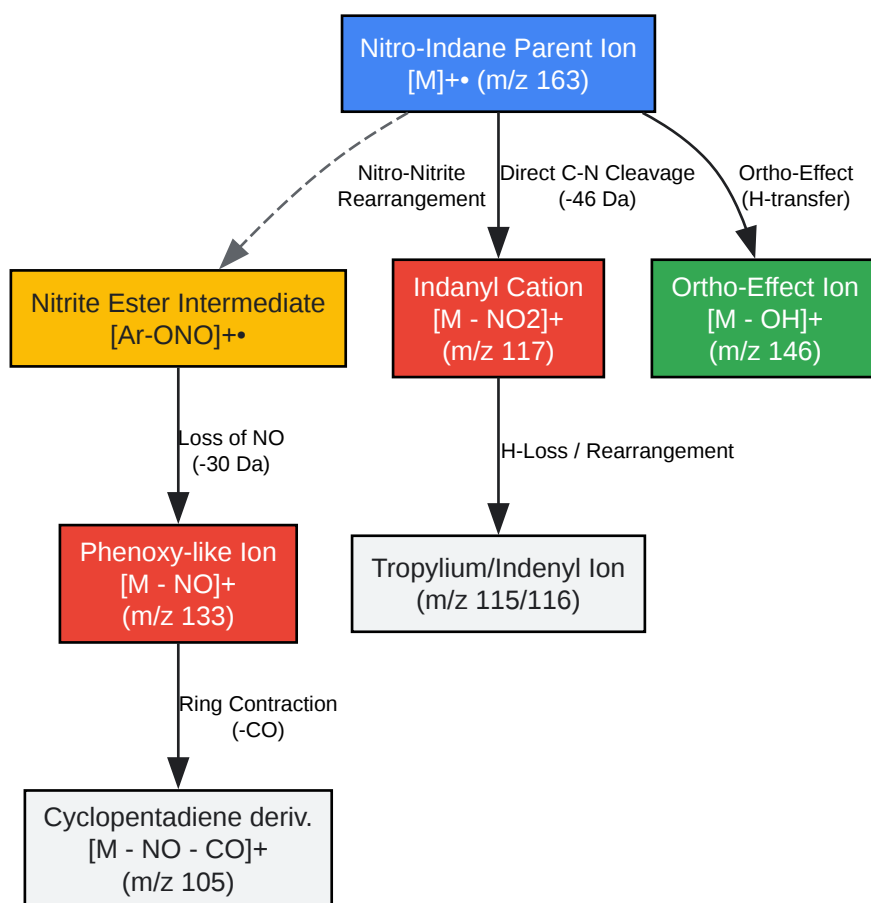
Isomer Differentiation (4-Nitro vs. 5-Nitro)

Differentiation relies on the stability of the resulting carbocation and steric effects.

- 5-Nitroindane: The nitro group is para/meta to the alkyl bridge. Fragmentation is dominated by direct loss.
- 4-Nitroindane: The nitro group is adjacent to the strained five-membered ring. "Ortho effects" (interaction with benzylic hydrogens) are more energetically favorable here.
- Diagnostic Ratio: Compare the intensity of (loss of 17 Da). The 4-nitro isomer, having closer proximity to benzylic hydrogens, may show an enhanced signal compared to the 5-nitro isomer.

Part 3: Visualization of Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways for a generic Nitro-Indane derivative ().



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Caption: Figure 1. Competing EI-MS fragmentation pathways for Nitro-indane. Note the divergence between direct nitro loss and nitrite rearrangement.

Part 4: Experimental Protocols

Protocol A: Self-Validating LC-MS/MS Optimization

Objective: Establish a robust method that flags thermal degradation or source instability.

- Preparation: Dissolve 5-nitroindane standard to 1 $\mu\text{g/mL}$ in 50:50 Methanol:Water (0.1% Formic Acid).
- Source Tuning (ESI-):
 - Inject via syringe pump at 10 $\mu\text{L/min}$.

- Validation Step: Monitor the ratio of

(m/z 162) to

(m/z 116).
- Criterion: If the in-source fragment (m/z 116) intensity exceeds 15% of the parent, lower the desolvation temperature (start at 350°C, reduce in 50°C increments). High in-source fragmentation indicates thermal degradation, invalidating quantitative results.
- MS/MS Acquisition:
 - Select Parent Ion: m/z 162.
 - Apply Collision Energy (CE) ramp: 10V to 50V.
 - Target: Maximize intensity of m/z 132 (Loss of NO, indicative of rearrangement) and m/z 116 (Loss of NO₂).

Protocol B: GC-MS Isomer Discrimination

Objective: Distinguish 4-nitro vs 5-nitro isomers.

- Column: Rxi-5Sil MS (or equivalent), 30m x 0.25mm ID.
- Temperature Program: 60°C (1 min)

20°C/min

280°C.
- Data Analysis:
 - Extract Ion Chromatograms (EIC) for m/z 146 (

) and m/z 117 (

).
 - Calculate Ratio

- Interpretation: The isomer with the higher R value is likely the 4-nitro derivative due to the proximity of the nitro group to the benzylic hydrogens (C1/C3 of indane ring), facilitating the ortho-hydroxyl loss.

Part 5: Summary of Diagnostic Ions

m/z (Nominal)	Ion Identity	Origin / Mechanism	Significance
163		Molecular Ion	Confirm MW (Odd mass = Nitrogen rule).
146		Loss of Hydroxyl	Indicates "Ortho" proximity of Nitro to H.
133		Phenoxy-cation	Proof of Nitro-Nitrite rearrangement.
117		Indanyl Cation	Base peak in most spectra; Indane skeleton confirmation.
115		Indenyl Cation	Dehydrogenation of the m/z 117 fragment.
91		Tropylium Ion	Characteristic aromatic fragment (Indane ring breakdown).

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